GC Retention Index on Squalane: 2,2-Dimethyldecane vs. n-Alkane Calibration Series
2,2-Dimethyldecane exhibits a Kovats retention index of 1116 on squalane non-polar capillary column at 100 °C under isothermal conditions [1]. This value is systematically offset from the n-alkane calibration baseline, reflecting the compound's reduced molecular polarizability and lower boiling point relative to n-dodecane (RI = 1200 by definition). On Apiezon L stationary phase, the retention index is 1114 [2]. This reproducible, system-independent retention characteristic enables 2,2-dimethyldecane to serve as a reliable secondary standard for GC method calibration and peak identification in complex hydrocarbon mixtures, including petroleum distillates and environmental samples.
| Evidence Dimension | Kovats Retention Index (Non-polar Column) |
|---|---|
| Target Compound Data | RI = 1116 (squalane, 100 °C); RI = 1114 (Apiezon L) |
| Comparator Or Baseline | n-Dodecane (C₁₂H₂₆ linear): RI = 1200 (definition); n-Undecane (C₁₁H₂₄): RI = 1100 (definition) |
| Quantified Difference | ΔRI = -84 vs. n-dodecane; ΔRI = +16 vs. n-undecane |
| Conditions | Capillary column, squalane or Apiezon L non-polar stationary phase, isothermal at 100 °C, nitrogen carrier gas |
Why This Matters
This retention index offset enables definitive chromatographic identification and quantification of 2,2-dimethyldecane in complex hydrocarbon mixtures without requiring authentic reference standards for every co-eluting isomer.
- [1] Lehmkuhl H, Olbrysch O, et al. Retention Index Data for 2,2-Dimethyldecane. NIST Mass Spectrometry Data Center, Standard Reference Data Program. Squalane column, 100 °C, 1975. View Source
- [2] Mann G, Mühlstädt M, et al. Retention Index Data for 2,2-Dimethyldecane on Apiezon L. NIST Mass Spectrometry Data Center, 1967. View Source
